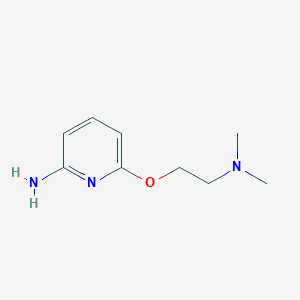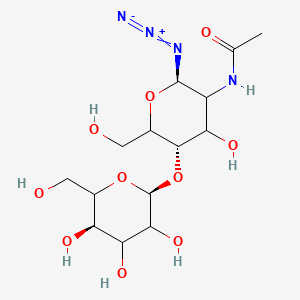
Galss1-4GlcNAc Azide; 2-(Acetylamino)-2-deoxy-4-O-ss-D-galactopyranosyl-ss-D-glucopyranosyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is a complex carbohydrate derivative It is a glycosyl azide, which is a type of compound that contains an azide group (-N3) attached to a sugar molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar molecules are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected sugar molecules are then linked together through a glycosidic bond.
Introduction of Azide Group: The azide group is introduced by reacting the glycosylated sugar with sodium azide under suitable conditions.
Deprotection: The acetyl protecting groups are removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include rigorous purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions to form various derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products:
Amine Derivatives: Formed by the reduction of the azide group.
Triazole Derivatives: Formed by click chemistry reactions.
Applications De Recherche Scientifique
2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycomimetic drugs.
Industry: Utilized in the production of glycosylated materials and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. This makes it a valuable tool for studying and manipulating biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
- 2-(ACETYLAMINO)-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE
- 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-MANNOPYRANOSYL AZIDE
Comparison:
- Structural Differences: The position and type of glycosidic linkages differ among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: 2-(ACETYLAMINO)-2-DEOXY-4-O-(BETA-D-GALACTOPYRANOSYL)-BETA-D-GLUCOPYRANOSYL AZIDE is unique due to its specific glycosidic linkage and the presence of the azide group, which allows for versatile chemical modifications and applications in click chemistry.
Propriétés
Formule moléculaire |
C14H24N4O10 |
|---|---|
Poids moléculaire |
408.36 g/mol |
Nom IUPAC |
N-[(2R,5S)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5?,6?,7?,8-,9?,10?,11?,12+,13+,14-/m0/s1 |
Clé InChI |
CYVRAOFCZKOGIO-FDEMOAGNSA-N |
SMILES isomérique |
CC(=O)NC1[C@@H](OC([C@H](C1O)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)CO)N=[N+]=[N-] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
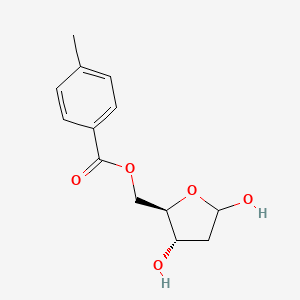
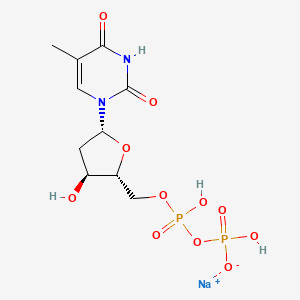
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
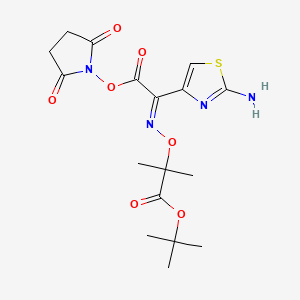
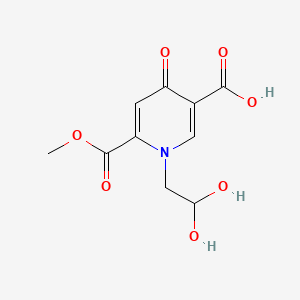
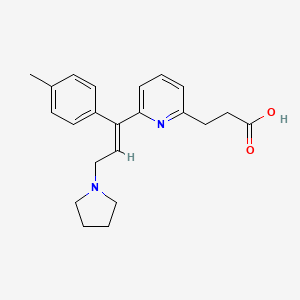

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
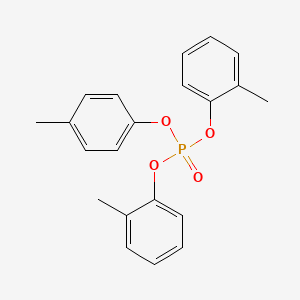
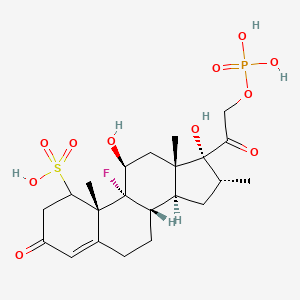
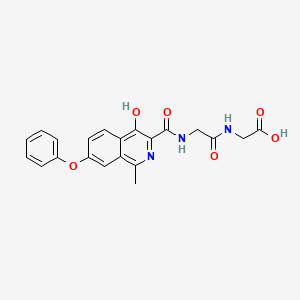
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
